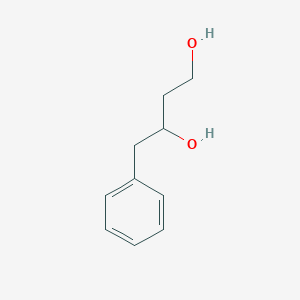

4-Phenylbutane-1,3-diol

CAS No.:

Cat. No.: VC14089439

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O2 |

|---|---|

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 4-phenylbutane-1,3-diol |

| Standard InChI | InChI=1S/C10H14O2/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

| Standard InChI Key | DCDISHARGWMOMM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC(CCO)O |

Introduction

Chemical Identity and Structural Features

4-Phenylbutane-1,3-diol belongs to the class of vicinal diols, with the molecular formula C₁₀H₁₄O₂ and a molar mass of 166.22 g/mol. Its IUPAC name, (3R)-4-phenylbutane-1,3-diol, reflects the stereochemistry at the third carbon atom. The compound’s structure is defined by the following identifiers:

-

Canonical SMILES: C1=CC=C(C=C1)CC(CCO)O

-

Isomeric SMILES: C1=CC=C(C=C1)CC@HO (for the (3R)-enantiomer)

-

InChIKey: DCDISHARGWMOMM-JTQLQIEISA-N

The presence of two hydroxyl groups on adjacent carbons creates opportunities for hydrogen bonding and chelation, influencing its solubility and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| CAS Number | 919764-55-9 |

| Optical Rotation (α) | Not reported |

| Stability | Stable at RT; sensitive to pH extremes |

Synthesis and Enantioselective Production

Asymmetric Hydrogenation of Diketones

A landmark method for synthesizing enantiopure 1,3-diols involves the iridium-catalyzed asymmetric hydrogenation of 1,3-diketones. While the provided sources focus on 1,4-diketones , analogous strategies apply to 1,3-diketones. For example, Song et al. demonstrated that using [Ir(COD)Cl]₂ with chiral ligands like (RC,RC,SFC)-f-amphox under 40 atm H₂ achieves >99% enantiomeric excess (ee) in 1,4-diols . Adapting this protocol to 1,3-diketones would likely yield 4-phenylbutane-1,3-diol with similar stereocontrol.

Table 2: Representative Catalytic Conditions for Diol Synthesis

| Parameter | Value | Source |

|---|---|---|

| Catalyst | [Ir(COD)Cl]₂ | |

| Ligand | (RC,RC,SFC)-f-amphox | |

| Pressure (H₂) | 40 atm | |

| Temperature | 25–30°C | |

| Reaction Time | 12 hours |

Alternative Routes: Carbonylation and Reduction

Yang and Wu reported a photoredox/NHC-catalyzed regioselective carbonylation of alkenes to synthesize 1,4-diones . Although their work targeted 1,4-diketones, the methodology could be modified to produce 1,3-diketones, which subsequent reductions (e.g., NaBH₄) would convert to 1,3-diols. For instance, 4-cyclohexyl-1,2-diphenylbutane-1,4-dione was synthesized using acyl imidazoles and Hantzsch esters under visible light , illustrating the feasibility of carbonylative approaches.

Physicochemical and Spectroscopic Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) on chiral columns (e.g., Chiral IF or AD-3) resolves enantiomers effectively. For the (3R)-enantiomer, retention times (tᵣ) would differ by 1–3 minutes under conditions like n-hexane:i-PrOH = 88:12 .

Applications in Pharmaceutical and Material Science

Chiral Building Blocks

The compound’s stereogenic centers make it valuable for synthesizing asymmetric catalysts or ligands. For example, Shi epoxidation catalysts often incorporate chiral diols to induce enantioselectivity in epoxide formation .

Research Frontiers and Challenges

Current limitations include the scarcity of toxicity data and scalable synthetic protocols. Future work should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume